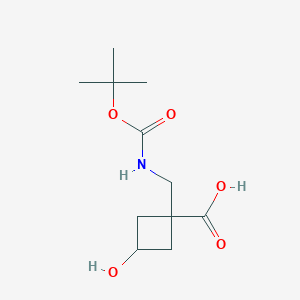

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl substituent at the 3-position. This compound is structurally notable for its strained four-membered cyclobutane ring, which influences its conformational rigidity and reactivity. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications where cyclobutane scaffolds are leveraged for their unique stereoelectronic properties .

Properties

IUPAC Name |

3-hydroxy-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-11(8(14)15)4-7(13)5-11/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEWHOKHMYVEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137648-38-3 | |

| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by heating to 90°C for several hours .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

- Oxidation of the hydroxy group forms a ketone.

- Reduction of the carboxylic acid group forms a primary alcohol.

- Deprotection of the Boc group yields the free amine.

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Could be explored for its potential as a building block in drug design and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid largely depends on its functional groups:

Boc Group: The Boc group serves as a protecting group for the amino function, which can be removed under acidic conditions to reveal the free amine.

Hydroxy Group: Can participate in hydrogen bonding and other interactions.

Carboxylic Acid Group: Can form esters, amides, and other derivatives through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyclobutane and cyclopentane derivatives containing Boc-protected amino groups and/or hydroxyl/carboxylic acid functionalities. Key distinctions lie in ring size, substituent positioning, and functional group interactions.

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs (e.g., (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid) .

- Stability: Boc-protected amines generally enhance stability during synthesis, as seen in 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, which retains integrity under acidic conditions .

Biological Activity

1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid, also known as Boc-amino acid , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies that demonstrate its efficacy.

Basic Information

- IUPAC Name : 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid

- CAS Number : 2137648-38-3

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

Structural Characteristics

The compound features a cyclobutane ring with a hydroxyl group and a carboxylic acid moiety, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group in various synthetic applications, enhancing the stability and solubility of the compound.

The biological activity of Boc-amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group is easily removable under mild acidic conditions, allowing for the formation of peptides that may exhibit various biological functions.

Antiproliferative Effects

Recent studies have indicated that compounds related to Boc-amino acids can exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of Boc-amino acids have been shown to inhibit cell growth in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has also suggested that certain Boc-protected amino acids possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, potentially by disrupting bacterial cell wall synthesis .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of a series of Boc-amino acid derivatives. The results showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a library of Boc-protected amino acids and screened them for antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli, suggesting strong antimicrobial potential .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | |

| PC-3 (Prostate Cancer) | 15 µM | ||

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Escherichia coli | 10 µg/mL |

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 2137648-38-3 |

Q & A

Q. What personal protective equipment (PPE) and engineering controls are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ NIOSH-approved P95 respirators for minor exposures or OV/AG/P99 respirators for higher-risk scenarios .

- Engineering controls: Ensure fume hoods for ventilation, eyewash stations, and safety showers nearby. Avoid drainage contamination and maintain confined-space ventilation protocols .

Q. How should researchers address the lack of published data on physical/chemical properties (e.g., melting point, solubility) during experimental design?

Answer:

- Perform empirical determinations: Measure melting points via differential scanning calorimetry (DSC) and solubility via sequential solvent testing.

- Use computational tools (e.g., COSMO-RS) to predict solubility and logP values. Cross-validate with structural analogs (e.g., cyclobutane derivatives with Boc-protected amines) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Answer:

Q. What safety protocols are advised given absent toxicological data?

Answer:

- Assume acute toxicity and implement ALARA (As Low As Reasonably Achievable) exposure principles.

- Conduct in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies. Document handling procedures under institutional biosafety guidelines .

Q. How can stability be ensured during storage and reactions?

Answer:

- Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the Boc group.

- Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to light, moisture, or extreme pH .

Advanced Research Questions

Q. How can contradictions between theoretical reaction mechanisms and experimental outcomes be resolved?

Answer:

- Use isotopic labeling (e.g., deuterium at the hydroxycyclobutane site) to track reaction pathways.

- Perform density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data .

Q. What methodologies determine the stereochemical configuration of the hydroxycyclobutane moiety?

Answer:

Q. How does the Boc group influence reactivity in nucleophilic/electrophilic environments?

Answer:

Q. How can degradation pathways be systematically studied under accelerated storage conditions?

Answer:

- Conduct forced degradation studies: Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH).

- Analyze degradation products via LC-MS/MS and propose pathways using software like ACD/Labs .

Q. How do surface adsorption phenomena impact reactivity in catalytic systems?

Answer:

- Pretreat glassware with silanizing agents to minimize adsorption.

- Quantify adsorption using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Compare reaction yields in different vessel materials (glass vs. PTFE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.